molecular formula C9H17B B1438027 3-Bromo-1,1,5-trimethylcyclohexane CAS No. 872288-13-6

3-Bromo-1,1,5-trimethylcyclohexane

Cat. No. B1438027
CAS RN: 872288-13-6
M. Wt: 205.13 g/mol
InChI Key: QAIKVKDKYUBKQY-UHFFFAOYSA-N
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Description

3-Bromo-1,1,5-trimethylcyclohexane is a chemical compound with the CAS Number: 872288-13-6 . It has a molecular weight of 205.14 .


Molecular Structure Analysis

The InChI code for 3-Bromo-1,1,5-trimethylcyclohexane is 1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1,1,5-trimethylcyclohexane include a molecular weight of 205.14 . Unfortunately, additional specific properties such as density, boiling point, and vapor pressure were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Building Blocks

3-Bromo-1,1,5-trimethylcyclohexane and related compounds are versatile in synthetic chemistry. For instance, Geyer et al. (2015) demonstrated the use of 4-silacyclohexan-1-ones, similar in structure to 3-Bromo-1,1,5-trimethylcyclohexane, as building blocks in synthesis. These compounds are useful due to their C-functional (R2C═O, R2C═N-OH, R-NH(C═O)-R, R2NH, or R3C-Br) silicon-containing heterocycles, which can be modified under mild conditions (Geyer et al., 2015).

Stereochemistry and Conformational Analysis

Reaction Dynamics and Synthesis Techniques

Understanding the reaction dynamics of similar compounds aids in developing synthesis techniques. For example, Miyajima and Simamura (1975) explored the autoxidation of cis-2-bromo-1-methylcyclohexane, related to 3-Bromo-1,1,5-trimethylcyclohexane, and found significant effects on hydrogen abstraction and stereospecific oxygen attack due to bromine bridged radicals (Miyajima & Simamura, 1975).

Industrial and Chemical Engineering Applications

In chemical engineering, compounds like 3-Bromo-1,1,5-trimethylcyclohexane have been studied for their role in reaction processes. Ray and Carr (1995) investigated the catalytic hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in a simulated countercurrent moving-bed chromatographic reactor. This study highlights the potential for optimizing reaction conditions and maximizing product purity and yield in industrial processes (Ray & Carr, 1995).

Safety and Hazards

Safety information for 3-Bromo-1,1,5-trimethylcyclohexane can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-bromo-1,1,5-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIKVKDKYUBKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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